

Rezvilutamide: A Preclinical Technical Guide

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Compound of Interest

Compound Name: Rezvilutamide

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Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd.[1] It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[2] This technical guide provides a comprehensive overview of the preclinical data and studies that have elucidated the mechanism of action, efficacy, and safety profile of **rezvilutamide**, forming the foundation for its clinical development.

Mechanism of Action

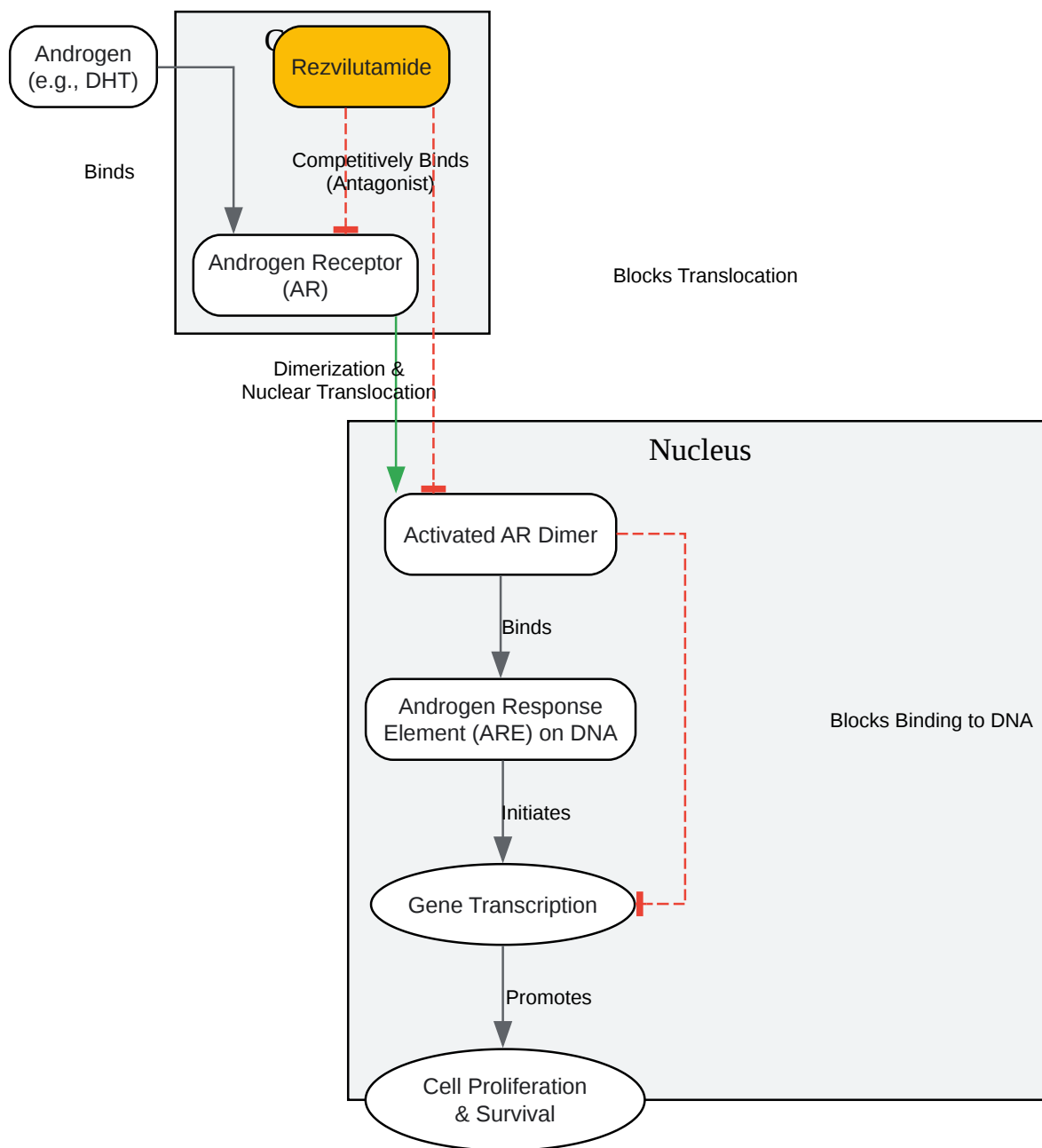
Rezvilutamide is a potent and selective antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[3][4] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

- **Competitive Binding:** **Rezvilutamide** competitively binds to the ligand-binding domain of the AR, effectively blocking the binding of androgens such as testosterone and dihydrotestosterone (DHT).[3]
- **Inhibition of Nuclear Translocation:** By binding to the AR, **rezvilutamide** prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.

- Blockade of DNA Binding and Transcription: Consequently, **rezvilutamide** prevents the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes essential for prostate cancer cell growth and survival.

A significant preclinical finding is that **rezvilutamide** is a full antagonist of the AR, which differentiates it from first-generation antiandrogens like bicalutamide that can exhibit partial agonist activity, particularly in the context of AR overexpression.

Signaling Pathway Diagram



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Caption: Mechanism of action of **rezvilutamide** in inhibiting the androgen receptor signaling pathway.

Preclinical Efficacy

In Vitro Studies

Preclinical in vitro studies have demonstrated the potent anti-tumor activity of **rezvilutamide** in prostate cancer cell lines. These studies have shown that **rezvilutamide** can effectively inhibit the proliferation of androgen-sensitive prostate cancer cells. Furthermore, it has been shown to inhibit the nuclear translocation of the androgen receptor and the expression of prostate-specific antigen (PSA) in these cells.

Parameter	Cell Line	Value	Reference
Potency	Prostate Cancer Cells	Potent Antitumor Activity	

In Vivo Studies

The in vivo efficacy of **rezvilutamide** has been evaluated in various preclinical animal models of prostate cancer, including xenograft models. These studies have consistently demonstrated the ability of **rezvilutamide** to inhibit tumor growth and reduce PSA levels.

A key preclinical finding is that **rezvilutamide** exhibits potent anti-tumor activity against castration-resistant prostate cancer (CRPC) models.

Model	Treatment	Endpoint	Result	Reference
CRPC Xenograft	Rezvilutamide	Tumor Growth	Potent antitumor activity	

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **rezvilutamide** are outlined below.

Androgen Receptor Binding Assay

- Objective: To determine the binding affinity of **rezvilutamide** to the androgen receptor.

- Method: A competitive binding assay is performed using prostate cancer cells (e.g., LNCaP) or purified androgen receptor. A radiolabeled androgen, such as [3 H]-DHT, is used as the ligand.
- Procedure:
 - Incubate a constant concentration of radiolabeled androgen with varying concentrations of **rezvilutamide** and the androgen receptor source.
 - After reaching equilibrium, separate the bound from the unbound radioligand.
 - Measure the radioactivity of the bound fraction.
 - Calculate the concentration of **rezvilutamide** that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.

Prostate Cancer Xenograft Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **rezvilutamide**.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Cell Line: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) are subcutaneously injected into the flanks of the mice.
- Procedure:
 - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer **rezvilutamide** orally to the treatment group at specified doses and schedules. The control group receives a vehicle.
 - Monitor tumor volume regularly using caliper measurements.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
 - Collect blood samples periodically to measure serum PSA levels.

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of **rezvilutamide**. A key finding from these studies is the significantly lower penetration of **rezvilutamide** across the blood-brain barrier compared to enzalutamide. This characteristic is associated with a potentially reduced risk of seizures, a known side effect of some second-generation AR antagonists.

Preclinical toxicology studies have established a favorable safety profile for **rezvilutamide**, supporting its advancement into clinical trials.

Preclinical to Clinical Translation Workflow



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Caption: The translational workflow from preclinical discovery to clinical approval for **rezvilutamide**.

Conclusion

The preclinical data for **rezvilutamide** strongly support its mechanism of action as a potent and selective androgen receptor antagonist. In vitro and in vivo studies have consistently demonstrated its anti-tumor efficacy in relevant prostate cancer models. A key differentiating feature identified in preclinical studies is its low penetration of the blood-brain barrier, suggesting a favorable safety profile with a potentially lower risk of central nervous system-related side effects. These comprehensive preclinical findings provided a solid foundation for the successful clinical development and approval of **rezvilutamide** for the treatment of advanced prostate cancer.

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